7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Overview
Description
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is a synthetic organic compound with the molecular formula C13H16BrFN2 It is characterized by the presence of a bromine atom at the 7th position, a cyclopentyl group at the 1st position, and a fluorine atom at the 6th position on the tetrahydroquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethyl acetate and reagents like sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form tetrahydroquinoxaline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce quinoxaline derivatives .
Scientific Research Applications
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline include:
- 7-Chloro-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
- 7-Fluoro-1-cyclopentyl-6-bromo-1,2,3,4-tetrahydroquinoxaline
- 7-Bromo-1-cyclopentyl-6-chloro-1,2,3,4-tetrahydroquinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
6-bromo-4-cyclopentyl-7-fluoro-2,3-dihydro-1H-quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2/c14-10-7-13-12(8-11(10)15)16-5-6-17(13)9-3-1-2-4-9/h7-9,16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJMLWGOWDZIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC3=CC(=C(C=C32)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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